molecular formula C12H20ClN5 B12223187 N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12223187
M. Wt: 269.77 g/mol
InChI Key: URDCGOYFJQRORN-UHFFFAOYSA-N
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Description

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a sec-butyl group and a methyl group attached to the pyrazole rings. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-sec-butyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-10(2)17-11(5-7-14-17)9-13-12-6-8-16(3)15-12;/h5-8,10H,4,9H2,1-3H3,(H,13,15);1H

InChI Key

URDCGOYFJQRORN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

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